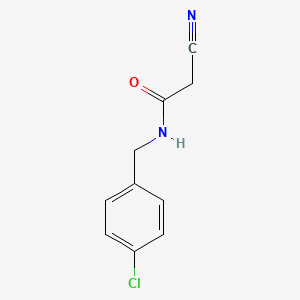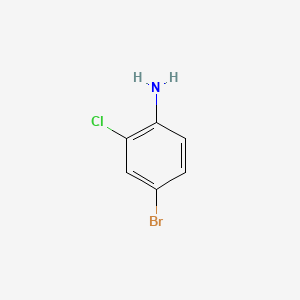
N-(4-氯苄基)-2-氰基乙酰胺
描述
Synthesis Analysis
The synthesis of N-(4-Chlorobenzyl)-2-cyanoacetamide involves multiple steps, including condensation reactions, acylation, and cyclization processes. Research highlights the utility of cyanoacetamides as precursors in multicomponent reactions, leading to diverse chemical scaffolds. For instance, cyanoacetic acid derivatives have been used to synthesize a range of 2-aminoquinoline-3-carboxamides via a variation of the Friedländer reaction, showcasing the versatility of cyanoacetamides in organic synthesis (Wang, Herdtweck, & Dömling, 2012).
科学研究应用
杂环化合物的合成
N-(4-氯苄基)-2-氰基乙酰胺用于合成各种杂环化合物。例如,Darwish等人(2014年)展示了合成新型噻唑,吡啶酮,吡唑,色酮和缩醛衍生物,其中包含磺胺酰基,适用于用作抗菌剂(Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。此外,Darwish等人(2014年)的另一项研究利用氰基乙酰胺合成了以异噁唑为基础的杂环化合物,具有良好的体外抗菌和抗真菌活性(Darwish, Atia, Farag, 2014)。
抗菌评价
包括N-(4-氯苄基)-2-氰基乙酰胺在内的氰基乙酰胺衍生物已被评估其抗菌性能。Rashid等人(2021年)的一项研究合成了N-(4-氯苯基)-2-苯氧基乙酰胺衍生物,并测试了其对棉铃虫的杀虫效果,结果显示出优异的效果(Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021)。
环氧树脂的固化剂
N-(4-氯苄基)-2-氰基乙酰胺在聚合物科学领域具有应用,特别是作为环氧树脂的固化剂。Renner等人(1988年)的一项研究探讨了氰基乙酰胺作为环氧树脂的新型固化剂,产生了透明坚固的固体,具有良好的机械强度和高粘附力,可附着在金属表面上(Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988)。
吡啶衍生物的合成
该化合物还参与了吡啶衍生物的合成。例如,Al-Zaydi等人(2009年,2012年)展示了使用氰基乙酰胺合成2-取代的1,2,3-三唑和4-氨基-5-氰基吡唑衍生物,比较了传统加热与微波和超声辐射形成产物的产率(Al‐Zaydi, 2009, 2012)。
杂环合成中的工业应用
N-(4-氯苄基)-2-氰基乙酰胺的用途延伸到工业应用,特别是在合成生物活性杂环化合物方面。El-Sayed和Almalki(2017年)进行了一项研究,合成了新的含有脂肪链的杂环化合物,用于各种工业应用(El-Sayed & Almalki, 2017)。
作用机制
Target of Action
A compound with a similar structure, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, has been reported to target carbonic anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
未来方向
生化分析
Biochemical Properties
N-(4-Chlorobenzyl)-2-cyanoacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinase 8 (CDK8) and cyclin C, forming a complex that can modulate kinase activity . These interactions are crucial for regulating cellular processes such as transcription and cell cycle progression.
Cellular Effects
N-(4-Chlorobenzyl)-2-cyanoacetamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the activity of CDK8, which plays a role in regulating transcription by RNA polymerase II . This modulation can lead to changes in gene expression and subsequent cellular responses.
Molecular Mechanism
The molecular mechanism of N-(4-Chlorobenzyl)-2-cyanoacetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CDK8/cyclin C complex, enhancing its kinase activity . This interaction stimulates the phosphorylation of target proteins, leading to alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Chlorobenzyl)-2-cyanoacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(4-Chlorobenzyl)-2-cyanoacetamide remains stable under specific conditions, allowing for sustained activity over extended periods
Dosage Effects in Animal Models
The effects of N-(4-Chlorobenzyl)-2-cyanoacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated in preclinical studies.
Metabolic Pathways
N-(4-Chlorobenzyl)-2-cyanoacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with CDK8 suggests its involvement in pathways related to transcriptional regulation and cellular metabolism
Transport and Distribution
The transport and distribution of N-(4-Chlorobenzyl)-2-cyanoacetamide within cells and tissues are essential for its activity and function. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
N-(4-Chlorobenzyl)-2-cyanoacetamide’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that N-(4-Chlorobenzyl)-2-cyanoacetamide exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHUKFEKBKULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351093 | |
| Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66158-49-4 | |
| Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLORO-BENZYL)-2-CYANO-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)


![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)






